molecular formula C8H7O4- B100163 2-Hydroxymandelic acid CAS No. 19022-43-6

2-Hydroxymandelic acid

Cat. No.: B100163
CAS No.: 19022-43-6
M. Wt: 167.14 g/mol
InChI Key: TWLSOWAQVSIFIF-UHFFFAOYSA-M
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Description

It is characterized by its molecular formula C8H8O3 and a molar mass of 152.147 g/mol . This compound is known for its solubility in water and its significant role in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxymandelic acid can be synthesized through the condensation of glyoxylic acid with phenol. The reaction typically involves the use of an anion exchange resin to separate the formed reaction mixture . Another method involves the stereoselective synthesis via Friedel-Crafts coordinated reaction, where phenols are hydroxyalkylated with chiral glyoxylates .

Industrial Production Methods: Industrial production of this compound often employs the condensation of glyoxylic acid with phenol under controlled conditions. The reaction mixture is then separated using anion exchange resins to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxymandelic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted aromatic compounds.

Comparison with Similar Compounds

  • 4-Hydroxymandelic acid
  • 3,4-Dihydroxymandelic acid
  • 3-Hydroxymandelic acid
  • 3,4,5-Trismethoxymandelic acid

Comparison: 2-Hydroxymandelic acid is unique due to its specific hydroxyl group position on the aromatic ring, which influences its reactivity and biological activity. Compared to 4-hydroxymandelic acid, this compound has different solubility and reactivity profiles, making it suitable for distinct applications .

Properties

IUPAC Name

2-hydroxy-2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLSOWAQVSIFIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19022-43-6
Record name 2-Hydroxymandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019022436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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